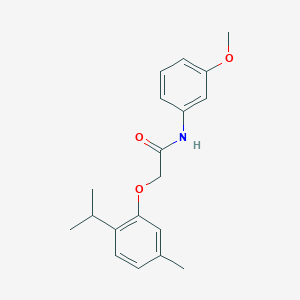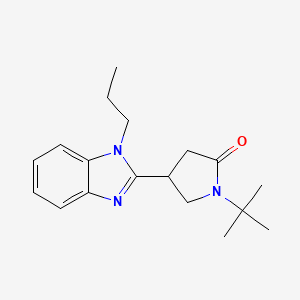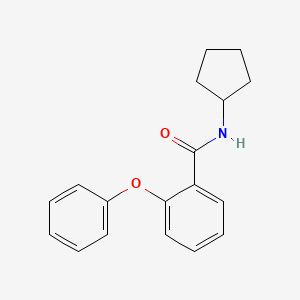![molecular formula C15H28N4O2 B5609351 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B5609351.png)
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their unique spirocyclic structure, incorporating multiple functional groups and exhibiting a broad range of chemical and physical properties. The discussions below delve into the synthesis methodologies, structural characterization, reaction capabilities, and property analyses of this compound.
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic synthesis routes. For instance, the study by Netreba and Papayanina (2014) presents the synthesis of derivatives of tetramethyl-tetraazaspiro[5.5]undecane dione in various forms, demonstrating the versatility of synthetic approaches for such compounds (Netreba & Papayanina, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class has been extensively studied, revealing complex crystalline structures. For example, the crystal structures of monochloride, mononitrate, and tetraiodotellurate salts of a similar spirocompound have been determined, showcasing a variety of space groups and lattice parameters, highlighting the structural diversity within this chemical family (Netreba & Papayanina, 2014).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming coordination polymers and complexes with metals, as exemplified by the synthesis of a coordination polymer with cadmium(II) and a similar spirocyclic bisurea (Netreba & Somov, 2017). The reactivity towards different metal ions indicates the potential for creating diverse metal-organic frameworks (MOFs) and other coordination compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, can vary significantly depending on the specific substituents and conditions. Studies on similar compounds have detailed these aspects through crystallography and thermal analysis, providing insights into the stability and phase behavior of these materials (Netreba & Papayanina, 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with other organic and inorganic compounds, acidity or basicity, and potential for forming hydrogen bonds or other non-covalent interactions, are crucial for understanding the applications and behavior of these compounds. The interaction with metals, as well as the ability to form polymers, highlights the chemical versatility and potential application areas of these compounds (Netreba & Somov, 2017).
Propiedades
IUPAC Name |
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-13(2)9-15(18(7)11(20)16(13)5)10-14(3,4)17(6)12(21)19(15)8/h9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVNCSCVKMYXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N(C(=O)N2C)C)(C)C)N(C(=O)N1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)
![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)
![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)
![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)
![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)

![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)


![5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5609350.png)

![3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)